molecular formula C16H12BNO2 B13361447 (7H-Benzo[c]carbazol-10-yl)boronic acid

(7H-Benzo[c]carbazol-10-yl)boronic acid

Cat. No.: B13361447
M. Wt: 261.1 g/mol
InChI Key: VHQYBIAGKOSSAQ-UHFFFAOYSA-N
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Description

(7H-Benzo[c]carbazol-10-yl)boronic acid is a boronic acid derivative that features a benzo[c]carbazole moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7H-Benzo[c]carbazol-10-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(7H-Benzo[c]carbazol-10-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (7H-Benzo[c]carbazol-10-yl)boronic acid largely depends on its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a catalyst in various organic reactions, facilitating the formation of new chemical bonds. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended aromatic system, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and organic electronic materials .

Properties

Molecular Formula

C16H12BNO2

Molecular Weight

261.1 g/mol

IUPAC Name

7H-benzo[c]carbazol-10-ylboronic acid

InChI

InChI=1S/C16H12BNO2/c19-17(20)11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18-20H

InChI Key

VHQYBIAGKOSSAQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC3=C2C4=CC=CC=C4C=C3)(O)O

Origin of Product

United States

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